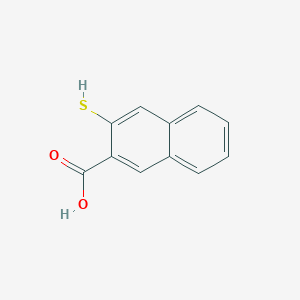
3-Sulfanylnaphthalene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Mercapto-2-naphthoic acid is an organic compound with the molecular formula C11H8O2S It is a derivative of naphthalene, characterized by the presence of a mercapto (thiol) group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Mercapto-2-naphthoic acid can be synthesized through several methods. One common approach involves the reaction of 3-hydroxy-2-naphthoic acid with thiourea in the presence of hydrochloric acid. The reaction mixture is heated, leading to the formation of the desired product .
Another method involves the use of sodium sulfide and sulfur to react with 2-naphthoic acid derivatives under controlled conditions. This method is advantageous due to its high yield and purity .
Industrial Production Methods
Industrial production of 3-mercapto-2-naphthoic acid typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and cost-effectiveness, ensuring the compound’s availability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Mercapto-2-naphthoic acid undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid or bromine are employed under controlled conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Nitrated or halogenated derivatives of 3-mercapto-2-naphthoic acid.
Aplicaciones Científicas De Investigación
3-Mercapto-2-naphthoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-mercapto-2-naphthoic acid involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthoic acid: Lacks the thiol group, making it less reactive in certain chemical reactions.
3-Hydroxy-2-naphthoic acid: Contains a hydroxyl group instead of a thiol group, leading to different chemical properties and reactivity.
Uniqueness
3-Mercapto-2-naphthoic acid is unique due to the presence of both a thiol and a carboxylic acid group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C11H8O2S |
|---|---|
Peso molecular |
204.25 g/mol |
Nombre IUPAC |
3-sulfanylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H8O2S/c12-11(13)9-5-7-3-1-2-4-8(7)6-10(9)14/h1-6,14H,(H,12,13) |
Clave InChI |
XLFFYDFFAKJIEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Hydroxy-2,3-dimethoxy-7h-benzo[c]fluoren-7-one](/img/structure/B12819086.png)
![5-Amino-1H-benzo[d]imidazol-4-ol](/img/structure/B12819094.png)
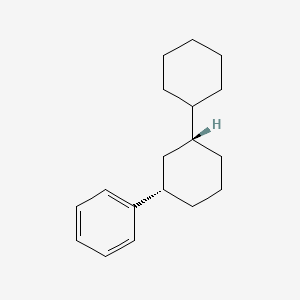
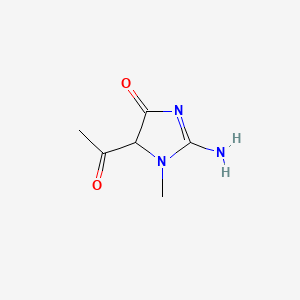
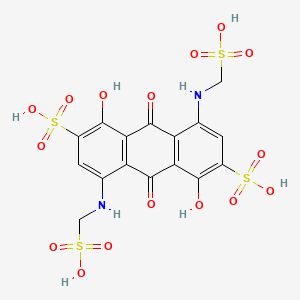
![methyl 4-[3-[10-[3,5-bis(4-methoxycarbonylphenyl)phenyl]anthracen-9-yl]-5-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B12819149.png)
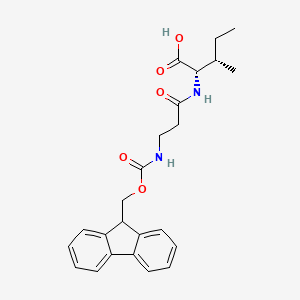
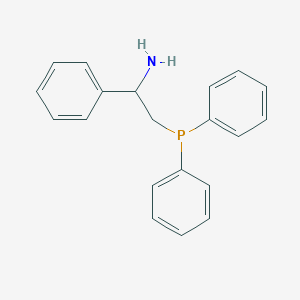
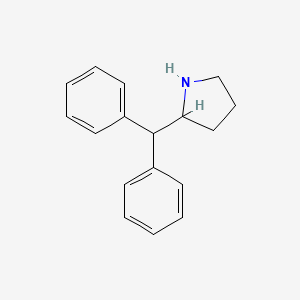

![6-Bromothiazolo[4,5-b]pyridine-2-carbonitrile](/img/structure/B12819179.png)
![Nalpha-Boc-Nomega-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzo[b]furan-5-ylsulfonyl)-D-arginine](/img/structure/B12819186.png)
![(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride](/img/structure/B12819191.png)
![7-Chloronaphtho[1,2-b]benzofuran](/img/structure/B12819196.png)
